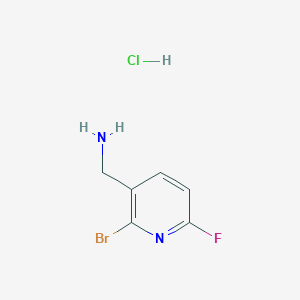

![molecular formula C17H17NO4S B2993440 2-(1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-羰基)-4H-色满-4-酮 CAS No. 1351653-87-6](/img/structure/B2993440.png)

2-(1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-羰基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-oxa-2-azaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . These compounds are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found in natural compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Molecular Structure Analysis

The molecular formula of 1-Oxa-8-azaspiro[4.5]decane, a related compound, is C8H15NO . Its average mass is 141.211 Da and its monoisotopic mass is 141.115356 Da .

Chemical Reactions Analysis

Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, include a boiling point of 108-111 °C/26 mmHg and a density of 1.117 g/mL at 20 °C .

科学研究应用

Antiproliferative Properties

The compound has been found to have antiproliferative effects against four cancer cells . The most effective antiproliferative compounds were found to inhibit EGFR with IC 50 values of 84 and 78 nM, respectively . Additionally, these compounds were the most effective inhibitors of BRAF V600E (IC 50 = 108 and 96 nM, respectively) and cancer cell proliferation (GI 50 = 35 and 32 nM against four cancer cell lines, respectively) .

Apoptotic Activity

The compound and its derivatives have shown promising apoptotic activity . The apoptosis assay results revealed that certain compounds had dual EGFR/BRAF V600E inhibitory properties .

Anticancer Activity

New 1-thia-azaspiro [4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The anticancer activity of synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines and a number of compounds showed moderate to high inhibition activities .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds, such as 4- ( (quinolin-4-yl)amino)thia-azaspiro [4.4/5]alkan-3-ones . These compounds were synthesized via interactions between 4- (2-cyclodenehydrazinyl)quinolin-2 (1 H )-one and thioglycolic acid catalyzed by thioglycolic acid .

Development of Dual-Targeting Antiproliferative Agents

The compound has been used in the development of new dual-targeting antiproliferative agents . A small set of novel compounds, 4- ( (quinolin-4-yl)amino)thia-azaspiro [4.4/5]alkan-3-ones, were designed and synthesized for this purpose .

Glycosylation Reactions

The compound has been used in glycosylation reactions . The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro [4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

安全和危害

作用机制

Target of Action

Similar compounds have been used as inhibitors of thevanin-1 enzyme , which plays a crucial role in metabolism and inflammation . They have also been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For instance, if it acts as an inhibitor of the vanin-1 enzyme, it could impact metabolic and inflammatory pathways . If it acts as an FGFR4 inhibitor, it could affect pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits the vanin-1 enzyme, it could potentially reduce inflammation . If it inhibits FGFR4, it could potentially slow the growth of hepatocellular carcinoma cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

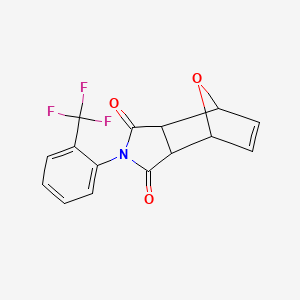

2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGORDFJJOOGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)

![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)